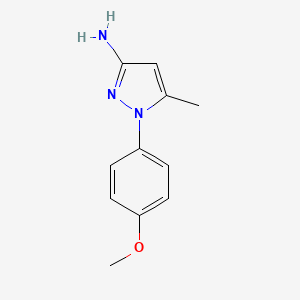

1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine

Overview

Description

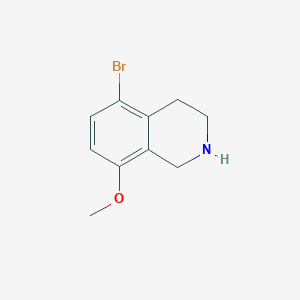

This compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The 4-methoxyphenyl and 5-methyl groups are substituents on the pyrazole ring.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as “1-(4-methoxyphenyl)ethanol” have been synthesized from 4-methoxyacetophenone using Lactobacillus senmaizuke as a biocatalyst .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, Fourier Transform Infrared (FT-IR) and Raman (FT-Ra) spectra of a similar compound, “1-(4-methoxyphenyl)-1H-imidazole”, were recorded and analyzed .Chemical Reactions Analysis

The chemical reactivity of a compound can be inferred from its highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy values. For example, “1-(4-methoxyphenyl)-1H-imidazole” was found to have a large HOMO–LUMO gap, indicating low reactivity in chemical reactions .Physical And Chemical Properties Analysis

Physical and chemical properties of a compound can be determined using various experimental and theoretical methods. For example, the properties of “para-, meta- and ortho 4-Methoxyphenyl Piperazine Isomers” were studied using density functional theory (DFT) and TD-DFT/B3LYP/6-311++G (d,p) methods .Scientific Research Applications

Synthesis of Heterocycles

The compound is used in the synthesis of heterocycles . For instance, it reacts with indoline-2,3-dione in boiling ethanol under acidic conditions to produce 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide . It also reacts with 2,4,6-trichlorophenyl hydrazine in ethanol containing concentrated hydrochloric acid to yield a hydrazone .

Development of Medicinal Scaffolds

Heterocycles based on the 1,2,3-triazole moiety, which can be synthesized using this compound, have been utilized in the development of several medicinal scaffolds that demonstrate anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities .

Production of Pyrazole-based Drugs

Pyrazole is a significant heterocyclic component that possesses a potent pharmacological profile and can be a crucial pharmacophore in the process of drug discovery. A number of commonly used drugs incorporating the pyrazole ring are anti-inflammatory, analgesic, vasodilator, and antidepressant agents .

Synthesis of Hydrazone-based Drugs

Hydrazones have a wide range of biological and pharmacological properties with potential for various applications. They exhibit antimicrobial, anti-inflammatory, analgesic, antifungal, antitubercular, antiviral, anticancer, antiplatelet, antimalarial, anticonvulsant, cardioprotective, antihelmintic, antiprotozoal, antitrypanosomal, and antischistosomiasis properties .

Synthesis of Liquid Crystalline Polymers

The use of 4-methoxyphenyl acrylate, which can be synthesized from this compound, in the synthesis of liquid crystalline polymers has been documented. These polymers display mesophase behavior, which is dependent on the chemical nature of the polyacrylates, indicating potential for application in displays and optical devices.

Research Use Only

The compound is also used for research purposes only, as indicated by some suppliers .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(4-methoxyphenyl)-5-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-8-7-11(12)13-14(8)9-3-5-10(15-2)6-4-9/h3-7H,1-2H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRRKUEBIDLOQBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-5,6,7,8-tetrahydro-2H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B3232492.png)

![3-Amino-2-[(furan-3-yl)methyl]propan-1-ol](/img/structure/B3232550.png)

![Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine](/img/structure/B3232558.png)